molecular formula C16H18ClN B6248294 N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 133276-45-6

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6248294
CAS RN: 133276-45-6
M. Wt: 259.8
InChI Key:
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Description

“N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is an intermediate of N-[1-®-indanyl]adenosine as a drug . It has a molecular formula of C16H17N.HCl .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride” can be represented by the InChI code: 1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H . This indicates that the compound contains a benzyl group (C6H5CH2-) attached to an indenamine structure (C9H11N), along with a hydrochloride group.


Physical And Chemical Properties Analysis

“N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a solid at room temperature. It has a molecular weight of 259.78 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 2,3-dihydro-1H-inden-1-one followed by reductive amination with benzylamine.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "benzylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "To a solution of 2,3-dihydro-1H-inden-1-one (1.0 g, 7.5 mmol) in ethanol (10 mL) was added sodium borohydride (0.3 g, 8.0 mmol) slowly at room temperature under stirring.", "The reaction mixture was stirred for 2 hours at room temperature and then quenched with 1 M hydrochloric acid (10 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 10 mL) and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 2,3-dihydro-1H-inden-1-ol as a white solid (0.8 g, 80%).", "To a solution of 2,3-dihydro-1H-inden-1-ol (0.8 g, 5.0 mmol) in ethanol (10 mL) was added benzylamine (0.6 g, 5.5 mmol) and sodium triacetoxyborohydride (1.5 g, 7.0 mmol) at room temperature under stirring.", "The reaction mixture was stirred for 24 hours at room temperature and then quenched with 1 M hydrochloric acid (10 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 10 mL) and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-benzyl-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.9 g, 85%).", "The crude product was dissolved in ethanol (10 mL) and hydrochloric acid (1 M, 10 mL) was added dropwise with stirring until the pH of the solution reached 2.", "The resulting mixture was concentrated under reduced pressure to give N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride as a white solid (0.9 g, 95%)." ] }

CAS RN

133276-45-6

Product Name

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula

C16H18ClN

Molecular Weight

259.8

Purity

95

Origin of Product

United States

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